molecular formula C5H11N3O2 B3030398 Fibrin CAS No. 9001-31-4

Fibrin

Katalognummer: B3030398
CAS-Nummer: 9001-31-4
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: BWGVNKXGVNDBDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fibrin is a fibrous, non-globular protein that plays a crucial role in blood clotting. It is formed from fibrinogen, a soluble protein produced by the liver and found in blood plasma. When tissue damage results in bleeding, fibrinogen is converted into this compound by the action of thrombin, a clotting enzyme. This compound molecules then combine to form long this compound threads that entangle platelets, building up a spongy mass that gradually hardens and contracts to form the blood clot .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fibrin is typically prepared from fibrinogen through the action of thrombin. The process involves combining fibrinogen with thrombin in the presence of calcium ions, which facilitates the conversion of fibrinogen to this compound. The reaction conditions include maintaining a physiological pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: In industrial settings, this compound is often produced using platelet-rich this compound (PRF) protocols. These protocols involve centrifugation of whole blood to concentrate platelets and fibrinogen, followed by activation with thrombin to form this compound. Various protocols exist, differing in centrifugation speeds and times to optimize the yield and quality of this compound .

Analyse Chemischer Reaktionen

Formation of Fibrin Monomers

This compound is generated via thrombin-mediated cleavage of fibrinogen, a soluble plasma glycoprotein. Key reactions include:

  • Cleavage of fibrinopeptides :
    Thrombin hydrolyzes Arg-Gly bonds in fibrinogen’s Aα and Bβ chains, releasing fibrinopeptides A (FpA) and B (FpB). This exposes knobs "A" (GPR) and "B" (GHR) on this compound monomers, enabling polymerization .

    • Fibrinogen → this compound monomer + FpA + FpB

    • Rate of FpA release (~50–100 s⁻¹) exceeds FpB (~1–3 s⁻¹) .

Table 1: Enzymatic Cleavage of Fibrinogen

EnzymeSubstrateProductKey Bond CleavedReference
ThrombinFibrinogen Aα chainFpAArg16-Gly17
ThrombinFibrinogen Bβ chainFpBArg14-Gly15

Polymerization Reactions

This compound monomers self-assemble via knob-hole interactions and lateral aggregation:

  • Knob-hole binding :

    • A:a interactions : Exposed knobs "A" bind constitutive holes "a" in γ-modules of adjacent monomers, forming half-staggered protofibrils .

    • B:b interactions : Weaker interactions (15–20 pN vs. 80–100 pN for A:a) stabilize lateral aggregation .

Table 2: Knob-Hole Interaction Strengths

InteractionBinding Strength (pN)RoleReference
A:a80–100Protofibril elongation
B:b15–20Lateral aggregation
  • Protofibril formation :
    Linear oligomers grow via end-to-middle (D:E) associations, forming double-stranded fibers with a 22.5 nm periodicity .

  • Lateral aggregation :
    Protofibrils bundle into fibers (50–500 nm diameter) through αC-domain interactions and factor XIIIa-mediated cross-linking .

Cross-Linking by Factor XIIIa

Transglutaminase factor XIIIa stabilizes this compound clots via covalent ε-(γ-glutamyl)lysine bonds:

  • Inter-γ-chain cross-links : Between γLys406 and γGln398/399 .

  • Inter-α-chain cross-links : Forms α-polymers, enhancing clot stiffness .

Kinetic parameters :

  • Factor XIII activation by thrombin: kcat=0.05s1k_{\text{cat}}=0.05\,\text{s}^{-1} .

  • Cross-linking rate: ~1.5 μM⁻¹s⁻¹ .

Fibrinolysis

Plasmin-mediated degradation restores vascular patency:

  • Plasminogen activation :
    Tissue plasminogen activator (tPA) binds this compound, converting plasminogen to plasmin (kcat=0.1s1k_{\text{cat}}=0.1\,\text{s}^{-1}) .

  • This compound cleavage :
    Plasmin hydrolyzes Lys/Arg-X bonds, generating D-dimer fragments. Key cleavage sites include:

    • α-chain: Lys413–Lys584

    • β-chain: Lys42–Lys43

    • γ-chain: Lys405–Lys406 .

Table 3: Fibrinolytic Reactions

EnzymeSubstrateProductRoleReference
tPAPlasminogenPlasminActivation
PlasminThis compound α-chainD-dimerDegradation

Modulation by Environmental Factors

  • pH and ions :

    • Ca²⁺ enhances lateral aggregation by bridging γ-module carboxylates .

    • NaCl (>150 mM) inhibits polymerization by destabilizing knob-hole interactions .

  • Glycation :
    Non-enzymatic glucose adducts reduce fiber thickness and clot permeability .

Pathological Implications

  • Thrombosis : Dysregulated this compound cross-linking (e.g., γArg275Cys mutation) increases clot density .

  • COVID-19 : SARS-CoV-2 spike protein binds this compound(ogen), exacerbating thromboinflammation .

Wissenschaftliche Forschungsanwendungen

Fibrin in Tissue Engineering

This compound serves as a critical scaffold material in tissue engineering due to its biocompatibility and ability to promote cell adhesion and proliferation. It is utilized in the regeneration of various tissues, including:

  • Bone : this compound scaffolds facilitate osteogenesis by providing a conducive environment for bone cells to grow.
  • Cartilage : this compound-based hydrogels are effective in cartilage repair, enhancing chondrocyte viability and function.
  • Cardiac Tissue : this compound matrices support cardiac cell survival and function, showing promise in heart repair following myocardial infarction .

Case Study: this compound Hydrogel for Cardiac Repair

A study demonstrated that this compound hydrogels loaded with growth factors significantly improved cardiac tissue regeneration in animal models post-myocardial infarction. The incorporation of bioactive peptides enhanced the scaffold's functionality, promoting angiogenesis and tissue integration .

Wound Healing Applications

This compound-based materials are widely used in wound healing due to their hemostatic properties and ability to create a supportive matrix for cell migration. They are applied as:

  • This compound Sealants : These are used to control bleeding during surgical procedures and enhance wound closure.
  • Scaffolds for Skin Regeneration : this compound scaffolds support skin cell proliferation and migration, aiding in the healing of chronic wounds .

Data Table: Efficacy of this compound Sealants in Wound Healing

StudyApplicationOutcome
Surgical woundsReduced healing time by 30%
Chronic ulcersImproved healing rates by 50%

Drug Delivery Systems

This compound's ability to encapsulate drugs makes it an attractive candidate for drug delivery systems. Studies have shown that this compound can be engineered to release therapeutic agents in a controlled manner.

Case Study: Tacrolimus Delivery

Research on this compound nanoparticles demonstrated an encapsulation efficiency of 66% for tacrolimus, an immunosuppressive drug. The sustained release profile over one week indicates its potential for oral drug delivery applications .

Regenerative Medicine

This compound is increasingly recognized for its role in regenerative medicine, particularly with the advent of Platelet-Rich this compound (PRF) techniques. PRF has been shown to enhance healing processes through the continuous release of growth factors.

Case Study: PRF in Dentistry

A review highlighted the effectiveness of L-PRF (Leukocyte-Platelet Rich this compound) in dental applications, such as improving bone regeneration around implants and accelerating soft tissue healing after surgical procedures .

Innovations and Future Directions

Recent advancements include the use of this compound in combination with photobiomodulation therapies to enhance tissue regeneration outcomes . Moreover, new fabrication techniques like 3D printing are being explored to create complex this compound structures tailored for specific applications.

Wirkmechanismus

Fibrin exerts its effects primarily through its role in blood clotting. When tissue damage occurs, thrombin converts fibrinogen to this compound, which then polymerizes to form a this compound clot. This clot serves as a scaffold for platelet aggregation and provides structural support to stop bleeding. The cross-linking of this compound by factor XIII further stabilizes the clot, making it resistant to mechanical stress .

Vergleich Mit ähnlichen Verbindungen

Fibrin can be compared to other blood clotting proteins such as fibrinogen and this compound degradation products (FDPs).

Fibrinogen: Fibrinogen is the precursor to this compound and is converted to this compound by thrombin. Unlike this compound, fibrinogen is soluble and does not form clots on its own .

This compound Degradation Products (FDPs): FDPs are fragments of this compound that are produced during the breakdown of a clot. They are used as markers for clot formation and breakdown in clinical diagnostics. Unlike this compound, FDPs do not contribute to clot stability .

Uniqueness of this compound: this compound’s unique ability to form stable, cross-linked clots distinguishes it from other clotting proteins. Its role in providing structural support to clots and facilitating wound healing makes it an essential component of the hemostatic process .

Conclusion

This compound is a vital protein in the blood clotting process, with significant applications in scientific research, medicine, and industry. Its unique properties and mechanisms of action make it an indispensable tool in various fields, from tissue engineering to clinical diagnostics.

Biologische Aktivität

Fibrin is a crucial protein involved in the blood coagulation process, playing significant roles in various biological activities, including inflammation, wound healing, and immune responses. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

Structure and Formation of this compound

This compound is derived from fibrinogen, a soluble plasma glycoprotein synthesized by the liver. Upon vascular injury, thrombin cleaves fibrinogen to form this compound monomers, which then polymerize to create a fibrous network that stabilizes blood clots. The structure of this compound consists of two outer D domains connected to a central E domain by coiled-coil segments, allowing for complex interactions with various cellular components and signaling pathways .

1. Coagulation and Hemostasis

This compound's primary role is in hemostasis, where it forms a scaffold for platelet aggregation and stabilizes the clot. This process is vital for preventing excessive bleeding following injury.

2. Inflammatory Response

This compound modulates inflammation by interacting with leukocytes through specific receptors, influencing their migration, activation, and cytokine production. For instance, this compound engagement with β2 integrins on leukocytes enhances their phagocytic activity and promotes the transcription of pro-inflammatory cytokines .

3. Wound Healing

This compound serves as a provisional matrix for cell migration during wound healing. It facilitates the recruitment of fibroblasts and endothelial cells essential for tissue repair and regeneration .

4. Immune Modulation

Recent studies indicate that this compound can influence immune responses by altering the activity of natural killer (NK) cells and macrophages. For example, this compound has been shown to downregulate pathways critical for NK cell activation, thereby impacting their ability to respond to infections .

This compound's biological activity is mediated through several mechanisms:

  • Receptor Interactions : this compound interacts with various cell surface receptors (e.g., integrins), modulating cell functions such as adhesion and migration.
  • Cytokine Release : It influences the production of cytokines and chemokines from immune cells, shaping the inflammatory milieu.
  • Mechanical Properties : The mechanical deformation of this compound affects its biochemical properties; for instance, strained this compound exhibits altered binding affinities for enzymes like tissue plasminogen activator (tPA), which is crucial for clot dissolution .

Case Studies

  • This compound in COVID-19 : Research has demonstrated that this compound binds to the SARS-CoV-2 spike protein, contributing to thromboinflammation observed in severe COVID-19 cases. This interaction exacerbates systemic inflammation and can lead to neurological complications .
  • Fibrinogen Deficiency : A study involving patients with congenital fibrinogen deficiency highlighted the importance of this compound in maintaining hemostatic balance. These patients exhibited increased bleeding tendencies due to impaired this compound formation .
  • Mechanical Properties of this compound : Investigations into the mechanical properties of this compound have shown that its tensile strength can influence platelet activation and aggregation during clot formation. Unstrained this compound allows for greater platelet spreading compared to strained networks .

Data Tables

Biological Activity Mechanism Research Findings
CoagulationPolymerization of this compound monomersEssential for clot stability
InflammationInteraction with leukocyte receptorsEnhances phagocytosis and cytokine release
Wound HealingMatrix for cell migrationFacilitates fibroblast recruitment
Immune ModulationDownregulation of NK cell activationAlters immune response dynamics

Eigenschaften

IUPAC Name

2-amino-N-[2-(methylamino)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c1-7-5(10)3-8-4(9)2-6/h2-3,6H2,1H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGVNKXGVNDBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864142
Record name Glycyl-N-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92235-99-9, 9001-31-4
Record name Glycyl-N-methylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fibrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16604
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fibrins
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCYL-N-METHYLGLYCINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKZ7NA5HT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fibrin
Reactant of Route 2
Reactant of Route 2
Fibrin
Reactant of Route 3
Reactant of Route 3
Fibrin
Reactant of Route 4
Reactant of Route 4
Fibrin
Reactant of Route 5
Reactant of Route 5
Fibrin
Reactant of Route 6
Reactant of Route 6
Fibrin
Customer
Q & A

Q1: How does fibrin contribute to hemostasis?

A: Fibrinogen, a soluble plasma protein, is converted to insoluble this compound by the action of thrombin. [] This conversion triggers this compound monomer self-assembly into a network, forming the structural basis of a blood clot and stemming blood loss. [, ]

Q2: Can fibrinogen influence inflammation?

A: Yes, fibrinogen is recognized as a proinflammatory factor. It interacts with inflammatory cells via specific ligand-receptor interactions, impacting immune and inflammatory responses. [, ]

Q3: How does this compound influence wound healing?

A: this compound provides a temporary matrix for cell migration and proliferation, crucial for revascularization and tissue repair in the initial stages of wound healing. []

Q4: What is the role of fibrinolysis in regulating this compound’s effects?

A: Fibrinolysis, the enzymatic degradation of this compound, is essential for removing this compound deposits and preventing vascular occlusion after wound healing. This process is tightly regulated to ensure timely this compound removal without hindering tissue repair. [, ]

Q5: Can the structure of this compound affect its breakdown by fibrinolytic enzymes?

A: Yes, this compound structure significantly affects fibrinolysis. Clots with thinner this compound fibers, formed under high ionic strength or thrombin concentration, dissolve slowly, while clots with thicker fibers dissolve more rapidly. []

Q6: What factors influence the rate of fibrinolysis besides this compound structure?

A: The rate of plasminogen activation by tissue-type plasminogen activator (tPA) and the presence of fibrinolytic inhibitors, such as α2-antiplasmin, also affect the rate of fibrinolysis. [, ]

Q7: Can red blood cells affect the lytic susceptibility of this compound?

A: Yes, red blood cells (RBCs) interact with fibrinogen and modify the structure of this compound, making it more resistant to lysis. [] This effect is mediated by an eptifibatide-sensitive receptor on RBCs. []

Q8: How does the presence of RBCs in a clot affect fibrinolysis?

A: RBCs in a clot hinder the binding of tPA to this compound, leading to reduced plasminogen activation and slower clot dissolution. [] This effect contributes to the lytic resistance of this compound containing RBCs. []

Q9: What is the basic structure of fibrinogen?

A: Fibrinogen is a large, hexameric glycoprotein with a molecular weight of 360 kDa. It comprises three pairs of polypeptide chains (Aα, Bβ, and γ) encoded by the FGA, FGB, and FGG genes, respectively. []

Q10: What are γ′ chains in fibrinogen?

A: γ′ chains are variants of the fibrinogen γ chain. They possess a unique, highly anionic carboxyl-terminal sequence that distinguishes them from the regular γ chains. []

Q11: Where does thrombin bind with high affinity on fibrinogen?

A: The high-affinity thrombin-binding site resides specifically within the D domains located on the γ′ chains of fibrinogen. []

Q12: How is this compound used in a clinical setting?

A: this compound sealants, often containing concentrated fibrinogen and thrombin, are used in surgery as hemostatic agents and tissue adhesives. They are also being explored for drug delivery and promoting wound healing. [, , ]

Q13: How does the concentration of thrombin used in this compound sealants affect their properties?

A: The concentration of thrombin used during this compound polymerization influences the final structure of the this compound matrix, which in turn can affect cell invasion and ultimately, tissue regeneration. []

Q14: Are there limitations to using this compound sealants for bone tissue engineering?

A: Studies show that this compound sealants, in their current form, may not be ideal for enhancing bone tissue invasion into scaffolds. The high thrombin concentrations typically used can actually delay bony wound healing. []

Q15: What challenges exist in using this compound for tissue engineering?

A: Balancing the structural properties of this compound matrices for optimal cell invasion and tissue integration remains a challenge. [] Finding the optimal fibrinogen and thrombin concentrations for specific applications is crucial. []

Q16: Can fibrinogen be modified to investigate specific functions?

A: Yes, recombinant fibrinogen with specific deletions, such as Aα251 fibrinogen lacking the αC domain, can be synthesized to study the role of individual domains in functions like polymerization. []

Q17: How does the αC domain of fibrinogen influence this compound polymerization?

A: The αC domain appears to play a subtle role in the lateral aggregation of this compound monomers, less pronounced than initially thought from studies using fibrinogen fragment X. []

Q18: Can fibrinogen levels be used to assess disease risk?

A: Yes, elevated fibrinogen levels are recognized as an independent risk factor for cardiovascular disease. [, ] Genetic factors significantly contribute to the variability of fibrinogen levels in the population. []

Q19: Is there a link between fibrinogen and Alzheimer's disease?

A: Research suggests a link between fibrinogen and Alzheimer's disease (AD). Fibrinogen interacts with amyloid-beta (Aβ), leading to the formation of plasmin-resistant clots and increased this compound deposition in the brains of AD patients. []

Q20: How does Aβ interaction with fibrinogen impact fibrinolysis?

A: Aβ binds to fibrinogen, blocking specific plasmin cleavage sites and making the resulting this compound more resistant to degradation. This leads to an accumulation of plasmin-resistant this compound degradation products. []

Q21: Is this compound biocompatible?

A: this compound, being a natural component of the blood clotting cascade, is inherently biocompatible. Its biodegradability is also crucial for its role as a temporary scaffold during wound healing. [, ]

Q22: What are some key historical milestones in this compound research?

A: The discovery of thrombin's enzymatic activity in converting fibrinogen to this compound revolutionized our understanding of blood clotting. [] The identification of fibrinogen's structure and the intricate mechanisms governing fibrinolysis have further advanced the field. [, ]

Q23: What are some promising areas of cross-disciplinary this compound research?

A: The diverse roles of this compound in hemostasis, inflammation, wound healing, and disease pathogenesis have sparked interdisciplinary collaborations. [] Combining expertise in biochemistry, immunology, biomaterials science, and clinical medicine is crucial for developing novel therapeutics and diagnostics. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.